molecular formula C11H11Br2N5O B026530 (+/-)-Hymenin CAS No. 154569-13-8

(+/-)-Hymenin

Cat. No. B026530
CAS RN: 154569-13-8
M. Wt: 389.05 g/mol
InChI Key: MRMGABUTBNWSLA-UHFFFAOYSA-N
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Description

(+/-)-Hymenin is a marine sponge alkaloid characterized by its unique fused pyrrolo[2,3-c]azepin-8-one ring system. This natural product, along with stevensine, hymenialdisine, and debromohymenialdisine, belongs to the primary family of sponge metabolites containing either a 2-aminoimidazole (AI) or glycocyamidine appendage (Xu et al., 1997).

Synthesis Analysis

Scientific Research Applications

  • Vascular Smooth Muscle Antagonism : Hymenin is known to act as a competitive antagonist of β2-adrenoceptors in vascular smooth muscles. This property was detailed in a study by Kobayashi, Nakamura, and Ohizumi (1988) published in "Experientia" (Kobayashi, Nakamura, & Ohizumi, 1988).

  • Anti-inflammatory and Cytotoxic Activities : A study by Mohamed et al. (2020) in "Natural Product Research" revealed that Hymenin from Ambrosia maritima L. exhibits potential anti-inflammatory and cytotoxic activities, particularly showing high selectivity to COX-1 and inhibition of Nitric Oxide (NO) (Mohamed et al., 2020).

  • Broader Biological Activities : Silva et al. (2022) conducted a systematic review in "Research, Society and Development," highlighting that tannings and flavonoids in Hymenaea species, which include Hymenin, have potential applications in antifungal, termiticidal, antioxidant, antibacterial, antidiarrheal, antiulcer, anti-inflammatory, myorelaxant, antiviral, and larvicidal treatments (Silva et al., 2022).

  • Production in Parthenium hysterophorus Plants : According to research by de la Fuente et al. (2000) in "Phytochemistry," Hymenin is a sesquiterpene lactone produced by Parthenium hysterophorus plants (de la Fuente et al., 2000).

  • Neuroprotective Properties : A study by Leirós et al. (2015) in "ACS Chemical Neuroscience" found that Hymenin demonstrates significant neuroprotective ability under stress conditions, particularly in protecting primary cortical neurons from induced oxidative stress (Leirós et al., 2015).

  • Importance in Alkaloid Synthesis : The synthesis of 2-Debromohymenin, a key component of the oroidin alkaloids, is crucial for understanding the structure and function of these alkaloids. This aspect was explored by Singh et al. (2020) in "Organic Letters" (Singh et al., 2020).

properties

IUPAC Name

4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2N5O/c12-7-6-4(5-3-16-11(14)17-5)1-2-15-10(19)8(6)18-9(7)13/h3-4,18H,1-2H2,(H,15,19)(H3,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMGABUTBNWSLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C1C3=CN=C(N3)N)C(=C(N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433004
Record name (+/-)-Hymenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-Hymenin

CAS RN

154569-13-8
Record name (+/-)-Hymenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of (+/-)-hymenin?

A1: (+/-)-Hymenin has the molecular formula C15H20O2 and a molecular weight of 232.32 g/mol. [, ]

Q2: What spectroscopic techniques are used to characterize (+/-)-hymenin?

A2: Researchers commonly employ NMR (1H NMR and 13C NMR), IR, and mass spectrometry to elucidate the structure and confirm the identity of (+/-)-hymenin. [, ]

Q3: What are the primary biological activities reported for (+/-)-hymenin?

A3: Studies have demonstrated that (+/-)-hymenin exhibits various biological activities, including cytotoxic, anti-inflammatory, antibacterial, antifungal, and α-adrenoceptor blocking properties. [, , , , , , ]

Q4: How does (+/-)-hymenin exert its cytotoxic effects?

A4: Research suggests that (+/-)-hymenin induces apoptosis in cancer cells. This programmed cell death is characterized by specific morphological changes, including the translocation of phosphatidylserine to the outer cell membrane and the formation of apoptotic bodies. [, ]

Q5: What is the role of the α-methylene-γ-lactone moiety in (+/-)-hymenin's activity?

A5: The α-methylene-γ-lactone moiety, a common structural feature in sesquiterpene lactones, appears to be crucial for the cytotoxic and antiulcerogenic activities of (+/-)-hymenin. [, ]

Q6: Does (+/-)-hymenin exhibit selectivity towards specific enzymes?

A6: Yes, (+/-)-hymenin demonstrates selective inhibition towards cyclooxygenase-1 (COX-1) compared to COX-2. This selectivity might contribute to its potential anti-inflammatory effects with reduced gastrointestinal side effects compared to non-selective COX inhibitors. []

Q7: How does (+/-)-hymenin impact the Nrf2-ARE pathway?

A7: Research indicates that (+/-)-hymenin can act as an Nrf2 inducer. This activation of the Nrf2-ARE pathway enhances the expression of antioxidant enzymes, contributing to its neuroprotective effects against oxidative stress. []

Q8: How do structural modifications of (+/-)-hymenin influence its biological activity?

A8: Modifications to the (+/-)-hymenin structure can significantly impact its activity. For instance, the presence of a hydroxyl group at the C-1 position enhances cytotoxic activity, while reduction of the double bond at C-2 reduces activity against specific cancer cell lines. []

Q9: Is there evidence of cross-reactivity between (+/-)-hymenin and other sesquiterpene lactones?

A9: While (+/-)-hymenin shares structural similarities with other sesquiterpene lactones, studies in guinea pigs indicate a relatively high immunological specificity for (+/-)-hymenin. This suggests limited cross-reactivity with related compounds like parthenin. []

Q10: What are the natural sources of (+/-)-hymenin?

A10: (+/-)-Hymenin has been isolated from various plant species, including Ambrosia maritima and Parthenium hysterophorus, as well as marine sponges like Hymeniacidon sp and Stylissa massa. [, , , , ]

Q11: Have there been successful attempts to synthesize (+/-)-hymenin?

A11: Yes, several total syntheses of (±)-hymenin have been reported, employing various strategies like gold-catalyzed intramolecular alkyne hydroarylation and functionalization of the cyclopentane ring. [, , , ]

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